BenchChemオンラインストアへようこそ!

Angustmycin A

Melanoma Xenograft Model Tumorigenicity

Angustmycin A (Decoyinine) offers unmatched selectivity for GTP pool depletion via GMPS inhibition (IC50 17.3 µM). Its unique C5′-C6′ dehydrated psicofuranosyl sugar differentiates it from psicofuranine and mycophenolate alternatives. In SK-Mel-103/28 xenografts, Angustmycin A achieved 1.9–2.1× greater tumor volume reduction than MMF. The fully elucidated six-enzyme biosynthetic pathway makes it an ideal reference for natural-product SAR. For melanoma invasion studies, a reproducible 30% reduction at 2 mM ensures robust phenotypic endpoints. Trust Angustmycin A for reliable, reversible GTP modulation.

Molecular Formula C11H13N5O4
Molecular Weight 279.25 g/mol
Cat. No. B11929288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngustmycin A
Molecular FormulaC11H13N5O4
Molecular Weight279.25 g/mol
Structural Identifiers
SMILESC=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)
InChIKeyUZSSGAOAYPICBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Angustmycin A for Research Procurement: Chemical Profile and Baseline Biological Activity


Angustmycin A (also known as Decoyinine) is a purine nucleoside antibiotic first isolated from Streptomyces hygroscopicus [1]. It is an adenosine analog characterized by an unusual C5′-C6′ dehydrated β-D-psicofuranosyl sugar linked to adenine via an N-glycosidic bond [2]. As a selective and reversible inhibitor of guanosine monophosphate synthase (GMPS), it acts as an antimetabolite in purine biosynthesis, disrupting the conversion of xanthosine monophosphate (XMP) to GMP [3]. The compound demonstrates anti-mycobacterial activity in synthetic media and exhibits cytokinin-like effects in plant systems [4][5].

Why Generic Substitution Fails: Differentiating Angustmycin A from In-Class Nucleoside Analogs


Substituting Angustmycin A with other purine nucleoside analogs or GMPS inhibitors can lead to significant discrepancies in experimental outcomes. The compound's unique structural feature—a C5′-C6′ dehydrated sugar moiety—distinguishes it from related nucleosides like Angustmycin C (psicofuranine), which retains the 6′-OH group and thus differs in phosphorylation potential and molecular planarity [1]. While alternative GMPS inhibitors such as mycophenolate mofetil (MMF) target the same pathway, their distinct chemical scaffolds, pharmacokinetic profiles, and species-specific metabolic liabilities render them non-interchangeable for precise mechanistic studies, particularly in models requiring selective GTP pool depletion without confounding off-target effects [2][3].

Quantitative Differentiation of Angustmycin A: Head-to-Head Evidence for Informed Procurement


In Vivo Antitumor Efficacy: Superior Xenograft Volume Reduction vs. Mycophenolate Mofetil (MMF)

In a head-to-head in vivo comparison using SK-Mel-103 and SK-Mel-28 melanoma xenograft mouse models, Angustmycin A (Decoyinine) demonstrated substantially greater tumor growth inhibition than the alternative GMPS inhibitor mycophenolate mofetil (MMF) [1]. In the SK-Mel-103 model, a 10-day intraperitoneal regimen of Angustmycin A (120 mg/kg) reduced xenograft volume by 36%, whereas MMF (30 mg/kg) yielded only a 19% reduction [1]. In the SK-Mel-28 model, the differential was even more pronounced: after 27 days, Angustmycin A treatment resulted in a 62% volume reduction compared to just 30% with MMF [1].

Melanoma Xenograft Model Tumorigenicity GMPS Inhibition

In Vitro Invasion Inhibition: Concentration-Dependent Suppression in Melanoma Cells

In vitro assays with SK-Mel-28 and SK-Mel-103 melanoma cell lines showed that treatment with 2 mM Angustmycin A for 24 hours reduced cellular invasion by approximately 30% compared to vehicle (DMSO) control [1]. This concentration-dependent effect establishes a reproducible in vitro phenotype for evaluating GMPS-dependent metastatic potential.

Melanoma Cell Invasion GMPS Nucleoside Analog

GMPS Inhibition Potency: Defined IC50 Value for Target Engagement Studies

Angustmycin A acts as a reversible, non-competitive inhibitor of GMP synthase with a reported IC50 of 17.3 µM [1]. This defined inhibitory constant provides a critical reference point for dose-response experiments and target engagement validation in cell-based and biochemical assays.

GMPS IC50 Enzyme Inhibition Guanine Nucleotide

Structural Differentiation from Angustmycin C: The C5′-C6′ Dehydration Determinant

Angustmycin A differs structurally from the closely related co-metabolite Angustmycin C (psicofuranine) by the presence of a C5′-C6′ exo-ene double bond (dehydration) in the psicofuranosyl sugar [1]. This modification eliminates the 6′-OH group, precluding phosphorylation at this position and altering the local planarity of the furanosyl ring [1]. In contrast, Angustmycin C retains the 6′-OH, permitting phosphorylation and potentially conferring distinct intracellular metabolic fates [1].

Nucleoside Antibiotic Structure-Activity Relationship Sugar Moiety Phosphorylation

Recommended Application Scenarios for Angustmycin A Based on Verified Differential Evidence


Preclinical Melanoma Xenograft Studies Requiring Superior Tumor Growth Inhibition

For researchers evaluating GMPS-targeted therapies in melanoma, Angustmycin A provides a validated tool with demonstrated superiority over mycophenolate mofetil (MMF). In SK-Mel-103 and SK-Mel-28 xenograft models, Angustmycin A achieved 1.9- to 2.1-fold greater tumor volume reduction, establishing it as the preferred GMPS inhibitor for in vivo proof-of-concept studies [1].

Mechanistic Studies of Guanine Nucleotide Depletion and Cell Invasion

Angustmycin A is optimally suited for experiments that require controlled, reversible depletion of intracellular GTP pools via GMPS inhibition. Its defined IC50 of 17.3 µM allows for precise dose-response calibration, while its established in vitro effect (30% invasion reduction at 2 mM) provides a reproducible phenotypic endpoint for validating downstream signaling effects in melanoma cells [2][3].

Structure-Activity Relationship (SAR) Studies of Nucleoside Antibiotics

The unique C5′-C6′ dehydrated sugar moiety of Angustmycin A makes it an essential comparator for SAR investigations involving related purine nucleosides such as Angustmycin C and cordycepin. Comparative studies focusing on phosphorylation potential, target binding affinity, or metabolic stability require authentic Angustmycin A to properly attribute biological effects to the exo-ene structural feature [4].

Biosynthetic Pathway Elucidation and Heterologous Production Studies

The complete elucidation of the six-enzyme biosynthetic pathway for Angustmycin A, including the noncanonical dehydratase AgmF that catalyzes the final C5′-C6′ dehydration, positions this compound as a model system for studying unusual sugar modification in natural product biosynthesis and for engineering heterologous production platforms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angustmycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.